molecular formula C18H18N2OS B2925730 N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide CAS No. 325988-16-7

N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2925730
CAS No.: 325988-16-7
M. Wt: 310.42
InChI Key: LQVVANRPNUMHBF-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a synthetic organic compound designed for research applications. It features a naphthalene carboxamide moiety linked to a 4-tert-butylthiazole group, a structural motif found in pharmacologically active molecules. Compounds within this class, specifically N-(thiazol-2-yl)-benzamide analogs, have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, exhibiting state-dependent inhibition and providing valuable tools for exploring ZAC's physiological functions . The tert-butyl-thiazole structure is a recognized building block in medicinal chemistry, and the naphthalene scaffold is associated with diverse biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-18(2,3)15-11-22-17(19-15)20-16(21)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVVANRPNUMHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

  • N-(4-bromophenyl)naphthalene-2-carboxamide (): Replaces the thiazole-tert-butyl group with a bromophenyl substituent.
  • N-(pyridin-4-yl)naphthalene-2-carboxamide (): Features a pyridine ring instead of thiazole, with partial protonation influencing hydrogen-bonding networks.

Table 1: Structural Features of Analogous Carboxamides

Compound Substituent Dihedral Angle (Ring vs. Naphthalene) Key Interactions
N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide 4-tert-butyl-thiazole Not reported (predicted >15°)* Steric hindrance reduces π-π stacking
N-(4-bromophenyl)naphthalene-2-carboxamide 4-bromophenyl ~10–12° (estimated) Bromine enhances halogen bonding
N-(pyridin-4-yl)naphthalene-2-carboxamide Pyridine 9.51°–11.33° N—H⋯N/S hydrogen bonds; π-π stacking (3.59 Å)

*Prediction based on tert-butyl’s steric bulk disrupting planarity compared to smaller substituents .

Challenges and Innovations
  • Synthetic Hurdles : Thiazole rings require specialized coupling agents (e.g., EDCI/HOBt) for amidation, unlike more reactive anilines or pyridines .
  • Structural Analysis : SHELX software () is critical for resolving complex crystallographic features, such as twin laws observed in naphthalene-carboxamide derivatives .

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : The thiazole moiety has been linked to significant cytotoxic effects against various cancer cell lines.
  • Anticonvulsant Properties : Some derivatives of thiazole compounds have shown promise in treating seizure disorders.
  • Antimicrobial Effects : Certain thiazole-containing compounds demonstrate antibacterial and antifungal properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring plays a crucial role in modulating these interactions, enhancing the compound's efficacy against various biological targets.

Antitumor Mechanism

Research indicates that the presence of the thiazole ring is essential for cytotoxic activity. For instance, compounds similar to this compound have exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent antitumor effects. The structure-activity relationship suggests that electron-donating groups on the phenyl ring enhance activity by stabilizing interactions with target proteins involved in cell proliferation and apoptosis pathways .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the thiazole and naphthalene moieties can significantly impact the biological activity of the compound. Key findings include:

Compound ModificationEffect on Activity
Electron-donating groupsIncrease in cytotoxicity
Halogen substitutionsAltered binding affinity
Lengthening carbon chainsEnhanced lipophilicity

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of various thiazole derivatives found that compounds with similar structures to this compound exhibited IC50 values below 10 µM against A431 and Jurkat cell lines. The study emphasized the importance of hydrophobic interactions in enhancing cytotoxicity .
  • Anticonvulsant Activity : In another investigation, a derivative containing the thiazole ring demonstrated significant anticonvulsant properties in animal models. The compound effectively reduced seizure duration and frequency, suggesting potential therapeutic applications in epilepsy .
  • Antimicrobial Properties : Research into the antimicrobial effects revealed that certain derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Q & A

Basic: What synthetic methodologies are commonly employed for N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide?

Answer:
The synthesis typically involves two key steps: (1) thiazole ring formation and (2) carboxamide coupling .

  • Thiazole synthesis : Reacting tert-butyl-substituted thiourea with α-haloketones (e.g., phenacyl bromide) in DMF/K₂CO₃ under reflux yields the 4-tert-butylthiazole core .
  • Carboxamide coupling : Naphthalene-2-carboxylic acid is activated via CDI (1,1'-carbonyldiimidazole) or HATU, followed by reaction with the thiazole-2-amine intermediate .
    Key optimization : Use anhydrous conditions and monitor via TLC (n-hexane:ethyl acetate, 9:1) .

Advanced: How can low yields in the carboxamide coupling step be systematically addressed?

Answer:
Low yields often stem from incomplete activation of the carboxylic acid or steric hindrance from the tert-butyl group.

  • Activation : Replace traditional coupling agents (e.g., DCC) with HATU or PyBOP to enhance reactivity .
  • Solvent optimization : Switch from DMF to DMA (dimethylacetamide) to reduce viscosity and improve mixing .
  • Temperature control : Conduct reactions at 0–5°C to minimize side reactions, then warm gradually .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Confirm tert-butyl protons (δ ~1.3 ppm, singlet) and naphthalene aromatic signals (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolve hydrogen bonding (e.g., N—H⋯S/N—H⋯N) and π-π stacking (center-center distance ~3.59 Å) using SHELXL-97 with twin refinement (twin law [100 010 101]) .
    Data example : Dihedral angles between thiazole and naphthalene planes range from 9.5° to 11.3° .

Advanced: How to resolve ambiguities in crystallographic data caused by twinning or disorder?

Answer:

  • Twin refinement : Use SHELXL’s TWIN/BASF commands to model twin fractions (e.g., 0.357:0.643 ratio) .
  • Disorder handling : Apply ISOR/SADI restraints to stabilize anisotropic displacement parameters for the tert-butyl group .
  • Validation tools : Check Rint (<5%) and CC (≥0.8) using PLATON .

Basic: What biological assays are suitable for evaluating its bioactivity?

Answer:

  • Enzyme inhibition : CDK2/PTPN2 inhibition assays (IC₅₀ determination via fluorescence polarization) .
  • Antitumor activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to cisplatin .
  • Insecticidal screening : Diet incorporation assays against Plutella xylostella larvae, monitoring mortality rates over 72h .

Advanced: How to design mechanistic studies for its enzyme-targeted activity?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with CDK2 (PDB: 1AQ1). Focus on hydrogen bonds between the carboxamide and Glu81/Lys89 residues .
  • Kinetic analysis : Conduct Lineweaver-Burk plots to identify inhibition type (competitive vs. non-competitive) .
  • Mutagenesis : Validate binding sites by expressing CDK2 mutants (e.g., K89A) and comparing inhibition profiles .

Basic: How to troubleshoot solubility issues in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Answer:

  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors using Random Forest algorithms .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex .
    Validation : Compare predicted vs. experimental IC₅₀ values (R² >0.7 acceptable) .

Basic: How to confirm the absence of synthetic byproducts?

Answer:

  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities; target purity ≥95% .
  • HRMS : Match [M+H]<sup>+</sup> to theoretical m/z (e.g., 365.1324 for C₁₉H₂₁N₂O₂S) .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:

  • Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) to ethanol stock solutions .
  • Storage : Keep at -20°C under argon in amber vials to block light/oxygen .

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